molecular formula C10H12O3 B1520643 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde CAS No. 915924-73-1

5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde

Cat. No.: B1520643
CAS No.: 915924-73-1
M. Wt: 180.2 g/mol
InChI Key: JNMHKOWKQBQTIA-UHFFFAOYSA-N
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Description

“5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a derivative of tetrahydropyran, which is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols and 3,4-dihydropyran, resulting in 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and are commonly used as protecting groups in organic synthesis .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “this compound”, can undergo a variety of chemical reactions . For instance, the alcohol in these ethers can be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

Synthesis of Polycyclic Structures

A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives has been developed. This process involves the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol, using TMSOTf in dichloromethane. This method offers a rapid, modular approach to create complex polycyclic architectures integral to many natural products (Someswarao, Khan, Reddy, & Sridhar, 2018).

Acid-Catalyzed Dehydration Studies

The acid-catalyzed conversion of fructose to 5-(hydroxymethyl)-2-furaldehyde (HMF) has been studied in different solvents. This research identified several intermediates and reaction paths, providing valuable insights into the structural aspects and reaction mechanisms involved in the process (Akien, Qi, & Horváth, 2012).

Catalytic Cross-Coupling Reactions

5-Pyridyl- and 5-aryl-2-furaldehydes have been synthesized from furaldehyde diethyl acetal via a multi-step, one-pot procedure involving deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection. This technique demonstrates the versatility of 5-(tetrahydro-2H-pyran-2-YL)-2-furaldehyde in organic synthesis (Gauthier et al., 2002).

Synthesis of Acrylic Acid Esters

The reaction of 5-X-2-furaldehydes with ethyl cyanoacetate in the presence of sodium ethoxide has been used to produce ethyl 2-cyano-3-(5-X-2-furyl)acrylates. This process highlights the chemical reactivity and potential applications of this compound in the synthesis of various esters (Kada et al., 1994).

Spectroscopic and Theoretical Analysis

5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic techniques and high-level quantum chemical calculations. This study provides detailed insights into the molecular geometry, vibrational properties, and electronic properties of the compound, demonstrating its significance in scientific research (Rajkumar et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, “1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

5-(oxan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHKOWKQBQTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672407
Record name 5-(Oxan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-73-1
Record name 5-(Oxan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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